molecular formula C19H18N2O4 B14448785 Propanoic acid, 2-(4-((6-methyl-2-quinoxalinyl)oxy)phenoxy)-, methyl ester CAS No. 78977-03-4

Propanoic acid, 2-(4-((6-methyl-2-quinoxalinyl)oxy)phenoxy)-, methyl ester

Cat. No.: B14448785
CAS No.: 78977-03-4
M. Wt: 338.4 g/mol
InChI Key: ONXFNBHRHNKPNV-UHFFFAOYSA-N
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Description

Propanoic acid, 2-(4-((6-methyl-2-quinoxalinyl)oxy)phenoxy)-, methyl ester is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a quinoxaline ring, which is a bicyclic structure containing nitrogen atoms, and a phenoxy group, which is an aromatic ring bonded to an oxygen atom. The methyl ester group adds to its reactivity and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 2-(4-((6-methyl-2-quinoxalinyl)oxy)phenoxy)-, methyl ester typically involves multiple steps. One common method starts with the preparation of the quinoxaline derivative, which is then reacted with a phenoxy compound under specific conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon or copper iodide to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in reactors equipped with temperature and pressure control systems. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 2-(4-((6-methyl-2-quinoxalinyl)oxy)phenoxy)-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride are employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxaline derivatives, and various substituted phenoxy compounds.

Scientific Research Applications

Propanoic acid, 2-(4-((6-methyl-2-quinoxalinyl)oxy)phenoxy)-, methyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which propanoic acid, 2-(4-((6-methyl-2-quinoxalinyl)oxy)phenoxy)-, methyl ester exerts its effects involves interactions with specific molecular targets. The quinoxaline ring can interact with enzymes or receptors, modulating their activity. The phenoxy group may enhance the compound’s binding affinity to these targets, leading to various biological effects. Pathways involved in its mechanism of action include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Propanoic acid, 2-(4-(quinoxalin-2-yloxy)phenoxy)-, methyl ester
  • Propanoic acid, 2-(4-((6-chloro-2-quinoxalinyl)oxy)phenoxy)-, methyl ester
  • Propanoic acid, 2-(4-((6-methyl-2-pyridinyl)oxy)phenoxy)-, methyl ester

Uniqueness

Propanoic acid, 2-(4-((6-methyl-2-quinoxalinyl)oxy)phenoxy)-, methyl ester stands out due to the presence of the 6-methylquinoxaline moiety, which imparts unique chemical and biological properties

Properties

CAS No.

78977-03-4

Molecular Formula

C19H18N2O4

Molecular Weight

338.4 g/mol

IUPAC Name

methyl 2-[4-(6-methylquinoxalin-2-yl)oxyphenoxy]propanoate

InChI

InChI=1S/C19H18N2O4/c1-12-4-9-16-17(10-12)20-11-18(21-16)25-15-7-5-14(6-8-15)24-13(2)19(22)23-3/h4-11,13H,1-3H3

InChI Key

ONXFNBHRHNKPNV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC=C(N=C2C=C1)OC3=CC=C(C=C3)OC(C)C(=O)OC

Origin of Product

United States

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